coenzyme A

説明

Coenzyme A (CoA) is a coenzyme, notable for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . It is involved in a large number of biochemical processes functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties .

Synthesis Analysis

CoA biosynthesis requires cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP) . Current methodologies for addressing the formation of xenobiotic acyl-coenzyme A-thioesters (acyl-CoAs) include the synthesis of reference standards of xenobiotic acyl-CoAs as an important tool in developing bioanalytical methods and for evaluating chemical reactivity .Molecular Structure Analysis

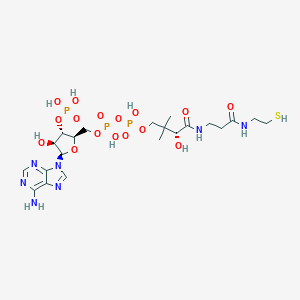

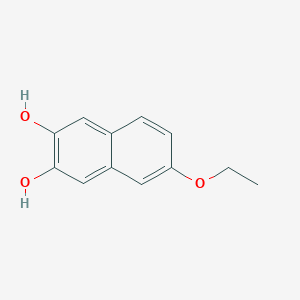

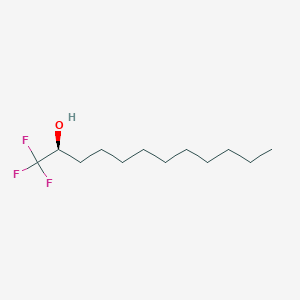

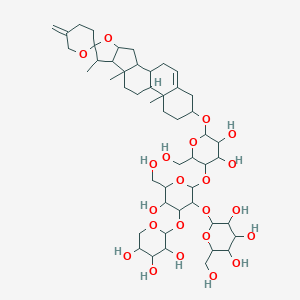

The structure of CoA involves several components: 3′-phosphoadenosine, diphosphate (organophosphate anhydride), pantoic acid, β-alanine, and cysteamine . The functional portion of this complex molecule is the sulfhydryl (―SH) group at one end .Chemical Reactions Analysis

CoA is a cofactor in enzymatic acyl transfer reactions. It participates in the biosynthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . Acyl-CoA metabolites have been shown to be chemically more reactive than the corresponding acyl glucuronides .Physical and Chemical Properties Analysis

CoA is a highly versatile molecule, serving metabolic functions in both the anabolic and catabolic pathways . A tailored metabolite profiling method based on liquid chromatography in combination with tandem mass spectrometric detection (LC-MS/MS) has been developed for the absolute quantification of intracellular CoA .科学的研究の応用

1. Coenzyme A in Neurodegeneration

This compound plays a crucial role in cellular metabolism, with over 100 metabolic reactions depending on it. Mutations in the pantothenate kinase 2 gene, which is crucial in the biosynthesis of this compound, can cause severe neurodegenerative disorders. Studies have suggested therapeutic strategies involving the generation of this compound precursors to treat such neurodegenerations (Di Meo et al., 2017).

2. This compound Biosynthesis in Plants

In plants, this compound is synthesized from pantothenate through a five-step process. The genes and enzymes involved in this biosynthesis have been identified and characterized, highlighting the critical role of this compound in plant metabolism (Kupke et al., 2003).

3. This compound and Human Health

Recent research has highlighted the importance of this compound in human health, particularly in its association with neurodegenerative disorders. The biosynthesis and regulation of this compound in bacteria, plants, and mammals are essential for understanding its role in various diseases (Leonardi et al., 2005).

4. This compound in Cardiac Health

Mutations in the PPCS gene, which is involved in this compound biosynthesis, have been linked to autosomal-recessive dilated cardiomyopathy. This discovery connects CoA synthesis to cardiac health, suggesting potential therapeutic targets (Iuso et al., 2018).

5. This compound and Redox Regulation

This compound is involved in redox regulation through a process called CoAlation, where it attaches to cysteine thiols on proteins. This post-translational modification affects key enzymes and is significant under stress conditions, playing a crucial role in maintaining cellular homeostasis (Tsuchiya et al., 2017).

6. Regulation of this compound Biosynthesis

The regulation of CoA biosynthesis is governed by pantothenate kinases (PanKs). The importance of these enzymes has been demonstrated through genetic studies in mammals, revealing their critical physiological functions (Dansie et al., 2014).

作用機序

Target of Action

Coenzyme A (CoA) is a coenzyme that is well known for its role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle

- Galactoside O-acetyltransferase in Escherichia coli

- 3-hydroxy-3-methylglutaryl-coenzyme A reductase in humans

- Fatty acid metabolism regulator protein in Shigella flexneri

- Histone acetyltransferase KAT5 in humans

- Acetyl-CoA acetyltransferase in humans and Zoogloea ramigera

- Citrate synthase in mitochondria

These enzymes play crucial roles in various metabolic processes, and CoA’s interaction with them is vital for their function.

Mode of Action

CoA functions as an acyl group carrier. It can react with carboxylic acids to form thioesters, thus functioning as an acyl group carrier . This function involves the reactive sulfhydryl group through the formation of thioester linkages with acyl groups . It assists in transferring fatty acids from the cytoplasm to mitochondria .

Biochemical Pathways

CoA plays a central role in cell metabolism, post-translational modification, and gene expression . It is involved in a large number of biochemical processes, primarily modulating lipid and ketone metabolism, as well as protein modification . It is also involved in the citric acid cycle, making it a pivotal player in generating energy .

Pharmacokinetics

It is known that coa is synthesized from cysteine, pantothenate (vitamin b5), and adenosine triphosphate (atp) . The intracellular concentration and distribution in different cellular compartments of CoA and its derivatives are controlled by several extracellular stimuli such as nutrients, hormones, metabolites, and cellular stresses .

Result of Action

CoA and its derivatives exert central influence over various physiological processes. They primarily modulate lipid and ketone metabolism, as well as protein modification . In cancer, enzymes such as acetyl-CoA synthetase 2, ATP citrate lyase, and acetyl-CoA carboxylase regulate lipid synthesis and energy metabolism by modulating acetyl-CoA levels .

Action Environment

Enzyme activity, including that of CoA, can be affected by a variety of environmental factors, such as temperature, pH, and concentration . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate . High temperatures can cause enzymes to denature, a process that changes the substance’s natural properties .

将来の方向性

生化学分析

Biochemical Properties

Coenzyme A participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of acyl-coenzyme A thioesters (acyl-CoAs), which are important for developing bioanalytical methods and evaluating chemical reactivity . The interactions between this compound and these biomolecules are crucial for its function in biochemical reactions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the suppression of genes related to this compound synthesis can lead to growth retardation in vitro, indicating the importance of this compound for cellular proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, this compound is synthesized in a pathway consisting of four enzymes, with dephospho-CoA kinase (DPCK) catalyzing the last step .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in numerous metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the synthesis of acyl-coenzyme A thioesters, which are important intermediates in many metabolic processes .

特性

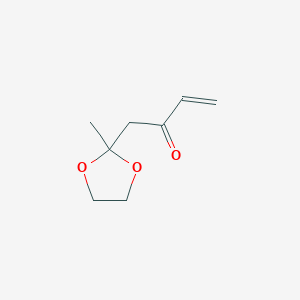

| { "Design of the Synthesis Pathway": "The synthesis pathway of Coenzyme A involves the condensation of pantothenic acid, cysteine, and ATP.", "Starting Materials": [ "Pantothenic acid", "Cysteine", "ATP" ], "Reaction": [ "1. Pantothenic acid reacts with cysteine to form 4'-phosphopantothenate", "2. 4'-phosphopantothenate is adenylated by ATP to form dephospho-CoA", "3. Dephospho-CoA is phosphorylated by ATP to form Coenzyme A" ] } | |

CAS番号 |

85-61-0 |

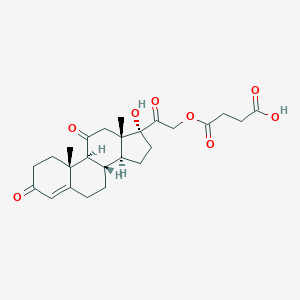

分子式 |

C21H36N7O16P3S |

分子量 |

767.5 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35)/t11-,14-,15-,16-,20-/m1/s1 |

InChIキー |

RGJOEKWQDUBAIZ-HDCXRZRFSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@@H](C(=O)NCCC(=O)NCCS)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O |

| 85-61-0 | |

物理的記述 |

White solid; [Merck Index] White powder; [Avanti Polar Lipids MSDS] |

ピクトグラム |

Irritant |

同義語 |

CoA CoASH Coenzyme A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)